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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

Mechanism of Action and HIV-1 Entry Inhibition

The table below summarizes the core mechanism by which vicriviroc inhibits HIV-1 entry.

Aspect Description

Target Protein C-C chemokine receptor type 5 (CCR5) [1].

Role of Target Coreceptor for CCR5-tropic (R5) HIV-1; essential for viral entry into CD4+ cells [2].
Type of Noncompetitive, allosteric antagonist [1].

Inhibition

Binding Site Hydrophobic pocket between transmembrane helices on the extracellular side of

CCR5 [1] [2].

Key Induces conformational change in CCR5, preventing gp120 binding and
Consequence subsequent membrane fusion by gp41 [2].

The following diagram illustrates how vicrivirec blocks HIV-1 from entering human host cells.
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Vicriviroc binds CCR5, blocking the conformational changes needed for HIV-1 entry.

Key Preclinical Characterization Data

Vicrivirec was characterized through a series of experiments demonstrating its potent and specific antiviral

activity.

Antiviral Potency and Selectivity
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The table below summarizes its activity against various CCR5-tropic HIV-1 isolates in PBMC replication

assays [3] [4] [5].

HIV-1 Isolate ICo0 (NM)
301657 1.8 nM
ADA-M 2.8 nM
JrFL 3.3nM
Jv1083 4.9 nM
RU 570 10 nM

Vicriviroc demonstrated broad-spectrum activity against genetically diverse and drug-resistant HIV-1

isolates and was consistently more potent than its predecessor, SCH-C [3] [6]. It also showed synergistic

anti-HIV activity when combined with other classes of antiretrovirals [3].

Binding Affinity and Receptor Antagonism

The following data confirm its specific mechanism as a CCR5 receptor antagonist [3] [4] [5].

Assay Type

Target / Function

Result (Ki / ICso)

Competition Binding

Functional Assay

Functional Assay

Specificity Assay

CCRS5 Binding Affinity

Inhibition of MIP-1a chemotaxis

Inhibition of RANTES signaling

hERG ion channel binding

Ki=2.5nM

ICs0 <1 nM

ICs0=4.2+1.3nM

ICs0 = 5.8 uM

Vicriviroc's diminished affinity for the hERG ion channel suggested a reduced potential for cardiac side-

effects (like QTc prolongation) compared to SCH-C [3] [2].
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Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational characterization assays, here are the

detailed methodologies.

PBMC Replication Assay [3]

This protocol was used to determine the ICoo values for different viral isolates.

¢ Cell Preparation: Isolate PBMCs from donors and stimulate them with PHA (5 pg/mL) and IL-2 (50
U/mL) for 3-7 days.

¢ Infection: Resuspend cells at 4 x 10%/mL, seed into 96-well plates (2 x 10°/well), and pre-incubate
with serial dilutions of vicriviroc for 1 hour.

¢ Inoculation: Infect triplicate wells with 25-100 TCIDso of viral inoculum for 3-4 hours.

e Wash and Culture: Wash cells twice with PBS to remove residual virus and continue culture with the
compound for 4-6 days.

¢ Quantification: Measure HIV-1 replication by quantifying extracellular p24 antigen in supernatants
via ELISA.

o Data Analysis: Calculate ECso and ECoo values using non-linear regression in software like
GraphPad PRISM.

Calcium Flux Functional Assay [3] [7]

This assay confirms vicrivirec functionally antagonizes the native CCR5 receptor.

e Cell Line: Use a cell line expressing CCR5, loaded with a calcium-sensitive fluorescent dye.

e Agonist: A natural CCR5 chemokine ligand, such as RANTES or MIP-1q, is used as the agonist.

e Antagonist Pre-treatment: Incubate cells with vicriviroc prior to agonist stimulation.

e Stimulation and Measurement: Stimulate cells with the agonist and immediately measure the
intracellular calcium release (a rapid, transient signal) using a fluorometer.

¢ Analysis: The inhibition of the calcium flux signal by vicriviroc is measured, and an ICso value is
calculated.

The workflow for this functional assay is outlined below.
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Experimental workflow for assessing CCR5 antagonism via calcium flux assay.

Clinical Trial Outcomes and Status

Despite promising preclinical and phase II results, vicriviroc's development for HIV treatment was halted

following phase III trials [8] [2].

e Phase Il (VICTOR-E1): Showed significant efficacy in treatment-experienced patients with CCR5-
tropic virus; 56% of patients receiving vicriviroc 30 mg + OBT achieved HIV RNA <50 copies/mL at
48 weeks, compared to 14% on placebo + OBT [8].

¢ Phase lll (VICTOR-E3/E4): Failed to demonstrate a significant difference in virological suppression
compared to placebo plus OBT at 48 weeks. Consequently, Merck decided not to pursue regulatory
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approval [8].

The research on vicriviroec continues in other areas, such as encology. An ongoing study is investigating its
use in combination with pembrolizumab for advanced or metastatic microsatellite stable colorectal cancer

[7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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